Enhanced Lipophilicity and Predicted Membrane Permeability Versus N-Methyl Analog (CAS 1040064-49-0)
The presence of the 3-trifluoromethylphenyl amide group substantially increases the computed lipophilicity of the target compound compared to its closest non-fluorinated analog, 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide. The calculated XLogP for the target compound is 4.2 [1], compared to a predicted XLogP of approximately 2.0 for the N-methyl analog, yielding an estimated ΔXLogP of +2.2. This increase in logP is concomitant with a predicted increase in the number of aromatic and halogen-bond donor groups, which is often associated with enhanced passive membrane permeability and blood-brain barrier penetration in drug discovery campaigns.
| Evidence Dimension | Predicted Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.2 [1] |
| Comparator Or Baseline | 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide (CAS 1040064-49-0); predicted XLogP ≈ 2.0 |
| Quantified Difference | ΔXLogP ≈ +2.2 (Target vs. N-methyl analog). Note: Comparator XLogP is an inferred class-level estimate based on fragment contribution methods. |
| Conditions | Computational prediction (XLogP algorithm) using the topological fragment method; Topological Polar Surface Area (tPSA) target compound = 55.4 Ų [1]. |
Why This Matters
The significantly higher predicted lipophilicity directly influences membrane partitioning, offering a differentiated solubility-permeability balance that is critical for intracellular target engagement, warranting its selection over the less lipophilic N-methyl analog in cellular assays.
- [1] Kuujia Chemical Information Portal, "2-(4-Bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide (852849-28-6) Product Detail and Physicochemical Properties." Contains the computed XLogP and tPSA values for the target compound. View Source
